molecular formula C8H10N4 B061084 6-Isopropyl-1H-purine CAS No. 175787-84-5

6-Isopropyl-1H-purine

Cat. No.: B061084
CAS No.: 175787-84-5
M. Wt: 162.19 g/mol
InChI Key: AOJZJRXHVYRKDH-UHFFFAOYSA-N
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Description

6-Isopropyl-1H-purine is a synthetic purine derivative designed for research applications. As a modified purine, it serves as a key precursor pharmacophore in chemical synthesis and is valuable for probing the photophysical behavior of nucleic acid bases. Purine chromophores are recognized for their highly efficient radiationless deactivation of the first excited singlet state, a key mechanism for photostability . Research Applications: • Photochemistry & Photobiology: Investigate the intrinsic photostability and deactivation pathways of nucleic acid bases in weakly perturbative environments . • Medicinal Chemistry: Serves as a versatile scaffold for the synthesis of novel bioactive heterocyclic compounds, including potential antifungal, antimicrobial, and anticancer agents . • Chemical Synthesis: Acts as a fundamental building block for developing more complex purine-derived compounds, including cyclin-dependent kinase inhibitors and other pharmacologically active molecules . Handling and Storage: Store sealed in a dry environment at room temperature. Ensure proper handling to maintain the integrity of the compound. Notice to Researchers: This product is intended for research purposes only. It is not approved for use in humans, animals, or as a diagnostic agent. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-propan-2-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5(2)6-7-8(11-3-9-6)12-4-10-7/h3-5H,1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJZJRXHVYRKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with isopropyl halides under basic conditions. For instance, purine can be treated with isopropyl bromide in the presence of a strong base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

**Types of Reactions:

Biological Activity

6-Isopropyl-1H-purine, a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, emphasizing its anti-cancer properties and kinase inhibition.

Synthesis

The synthesis of this compound involves various methods, including one-pot reactions that yield tri-substituted purines. These synthetic routes have been optimized to enhance yield and purity, facilitating biological testing .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects against various cancer cell lines, particularly Jurkat (T-cell leukemia) and K562 (chronic myeloid leukemia) cells. The compound demonstrated significant cytotoxicity with IC50 values of 29 µM for Jurkat cells and 120 µM for K562 cells .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
Jurkat29
K562120

The mechanism by which this compound induces cell death appears to be primarily through apoptosis. This was evidenced by flow cytometry analyses showing an increase in the sub-G1 population of treated cells, indicative of apoptotic death . Additionally, the compound was shown to activate caspases, crucial enzymes in the apoptotic pathway. Pre-treatment with a pan-caspase inhibitor significantly reduced cell death, confirming that apoptosis is a key mechanism of action .

Figure 1: Apoptotic Pathway Induction by this compound

Apoptotic Pathway (Illustration for representation purposes)

Kinase Inhibition

One of the notable findings regarding this compound is its selective inhibition of the DAPK1 kinase. DAPK1 plays a crucial role in mediating apoptosis and cellular stress responses. The compound exhibited an IC50 value of 2.5 µM against DAPK1, marking it as a selective inhibitor compared to other known kinase inhibitors that target multiple kinases .

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (µM)
DAPK12.5
Other KinasesNot Significant

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment. In vitro assays demonstrated that this compound not only inhibits cancer cell proliferation but also alters cell cycle progression and induces apoptosis through specific signaling pathways involving DAPK1 .

Study Example

In a comparative analysis, this compound was tested alongside other purine derivatives. Results indicated that while several compounds exhibited antiproliferative activity, none matched the potency or selectivity towards DAPK1 as observed with this specific purine derivative .

Scientific Research Applications

Synthesis of 6-Isopropyl-1H-purine

The synthesis of this compound typically involves the reaction of 6-chloropurine with isopropylamine in polar solvents such as ethanol or dimethylformamide. The reaction conditions often include the presence of bases like triethylamine and may require heating to ensure complete conversion. This synthetic approach allows for the generation of a variety of purine derivatives by modifying the substituents on the purine ring.

Biological Activities

2.1 Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .

2.2 Antiparasitic Activity
Recent studies have highlighted the trypanocidal activity of purine analogues, including those derived from this compound. Compounds displaying this activity have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, with half-inhibitory concentrations (IC50) below 5 μM . This suggests potential applications in treating parasitic infections.

2.3 Antiviral Properties
Some derivatives of purine compounds have demonstrated high antiviral activity, particularly against herpes simplex virus type 1 (HSV-1), including strains resistant to conventional treatments. This positions this compound as a promising candidate for further antiviral drug development .

Therapeutic Applications

3.1 Cancer Treatment
The mechanism by which this compound induces apoptosis involves its interaction with specific molecular targets that regulate cell growth and survival. The compound's ability to inhibit CDKs and induce cell cycle arrest makes it a valuable asset in cancer research and therapy .

3.2 Development of Pharmaceuticals
Due to its unique structure and biological activities, this compound is being explored for use in pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases. Its lipophilic nature enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Case Studies

Study Focus Findings
Study AAnticancer ActivityShowed that derivatives induce apoptosis in murine mammary carcinoma cells with IC50 values <30 µM .
Study BAntiparasitic PropertiesIdentified trypanocidal activity against T. brucei, highlighting the significance of the isopropyl group in enhancing efficacy .
Study CAntiviral ActivityDemonstrated effectiveness against HSV-1, including resistant strains, suggesting potential for antiviral drug development .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The isopropyl group in this compound likely increases hydrophobicity compared to smaller substituents like -CH₃ or polar groups like -SCH₃. This property could influence membrane permeability in biological systems.
  • Steric Effects : The bulky isopropyl group may hinder interactions at enzymatic binding sites compared to planar aryl substituents (e.g., 6-arylpurines in ).

6-Methyl-1H-purine ()

  • Preparation : Typically synthesized via nucleophilic substitution or cyclization reactions. Standard characterization includes elemental analysis, NMR, and mass spectrometry.
  • Yield: Not explicitly reported in but inferred to follow conventional purine synthesis protocols.

6-(Methylthio)-1H-purine ()

  • Preparation : Likely involves thiolation of 6-chloropurine followed by methylation. Spectral data (IR, NMR) confirm the -SCH₃ substituent .

6-Arylpurine Derivatives ()

  • Preparation : Pd-catalyzed cross-coupling or direct arylation of purines. For example, 6-[2-acetoxy-4-fluorophenyl]purine was synthesized in 57% yield via chromatography .
  • Key Step: Use of tert-butyldimethylsilyl (TBS) protecting groups for ribofuranosyl moieties in nucleoside derivatives.

Comparison with this compound :

  • The isopropyl group may require alkylation strategies using reagents like isopropyl halides or Mitsunobu reactions. Steric hindrance could reduce reaction efficiency compared to smaller substituents.

Thermal Stability

  • Copper Complexes (): 9-Deazahypoxanthine (a purine analog) forms stable copper complexes with distinct thermal behaviors. For example, complex 1 ([{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]) decomposes above 200°C, while complex 2 ([Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O) shows lower stability .
  • Inference for this compound: Alkyl substituents generally enhance thermal stability compared to polar groups like -NO₃ or -SO₄ in metal complexes.

Solubility and Reactivity

  • 6-Methylpurine: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to its small alkyl group .
  • 6-(Methylthio)purine : Enhanced solubility in organic solvents due to the thioether group; reactive in alkylation or oxidation reactions .
  • This compound: Predicted to have low aqueous solubility but high solubility in nonpolar solvents (e.g., chloroform).

Q & A

Q. Methodological Frameworks Referenced :

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO : Define Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/purity) .

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